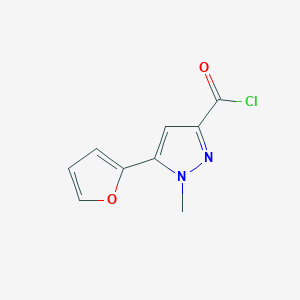

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

Vue d'ensemble

Description

The compound "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the chemistry of similar furyl and pyrazole derivatives. For instance, furyl and pyrazole rings are known to be involved in various chemical reactions and have been incorporated into different heterocyclic compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the formation of pyrazole rings and the introduction of furyl groups. For example, 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines were synthesized by trapping 2H-azirine-2-carbonyl chlorides, which were generated by Fe(II)-catalyzed isomerization of 5-chloroisoxazoles with pyrazoles . Additionally, furyl and thienyl substituted pyrazolines were prepared from furyl and thienyl chalcones through treatment with hydrazine or methyl hydrazine . These methods could potentially be adapted for the synthesis of "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride."

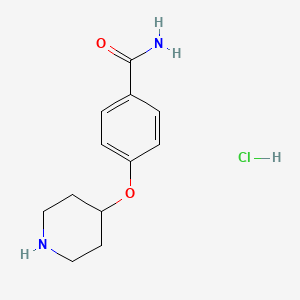

Molecular Structure Analysis

The molecular structure of furyl and pyrazole-containing compounds is characterized by the presence of dihedral angles between the rings and the involvement of intramolecular hydrogen bonding. For instance, in a related compound, the phenyl and furyl rings form specific dihedral angles with the pyrazole ring, and intramolecular N—H⋯O hydrogen bonds are observed . These structural features are crucial for the stability and reactivity of the molecules.

Chemical Reactions Analysis

The furyl and pyrazole moieties in these compounds participate in various chemical reactions. The pyrazole ring can undergo nucleophilic substitution at the carbonyl group, and the furyl group can be involved in the formation of different heterocyclic structures . The reactivity of these groups would be important in understanding the chemical behavior of "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of furyl and pyrazole derivatives can be inferred from related compounds. For example, 5-(1H-Pyrazol-1-yl)oxazoles, which are structurally related, exhibit strong emission in acetonitrile with high quantum yields, indicating potential applications in optoelectronic devices . The crystal packing and supramolecular interactions of these compounds also influence their physical properties, as seen in the formation of 3D networks through hydrogen bonding and weak molecular interactions .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is involved in the synthesis of various chemical compounds. For instance, it is used in the formation of acetyl- and ester-pyrazole derivatives (Dawood, Farag, & Abdel‐Aziz, 2006). Additionally, this compound aids in the production of bis-α,β-unsaturated ketones, nicotinonitrile, dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives with antimicrobial properties (Altalbawy, 2013).

Crystallography and Molecular Structure Analysis

The compound is also significant in crystallography for understanding molecular orientations and intermolecular interactions. An example is the analysis of the crystal structure of a related compound, where the orientation of the pyrazole ring to the phenyl and furyl rings was determined, providing insights into molecular interactions (Li et al., 2012).

Precursor for Synthesis of Pyrazoline Derivatives

It serves as a precursor for the synthesis of various pyrazoline derivatives. For instance, N-phenyl-2-furohydrazonyl chloride, a related compound, is used for the synthesis of 3-(2-furyl)-2-pyrazoline derivatives and their analogs (Shawali, Hassaneen, & Ibrahim, 1990).

Development of Heterocyclic Analogues

The compound is crucial in the development of heterocyclic analogues like pyrazolyl-nicotinic acids and methyl esters, which are synthesized from alkyl(aryl/heteroaryl) substituted pyrazolines. These analogues are further used to create new oxadiazolyl-pyrazolyl-pyridine tricyclic scaffolds (Bonacorso et al., 2014).

Synthesis of Pyrazoles with Functionalized Substituents

This compound is involved in syntheses where functionalized side chains are attached, resulting in the creation of various pyrazoles with different substituents. This process is significant in creating ligands for further chemical applications (Grotjahn et al., 2002).

Mécanisme D'action

Target of Action

It is known that this compound is an important organic synthesis intermediate widely used in the pharmaceutical and pesticide industries .

Mode of Action

It is known to be involved in the synthesis of various pharmaceuticals and pesticides .

Biochemical Pathways

It is known to be a key intermediate in the synthesis of various pharmaceuticals and pesticides .

Action Environment

It is known to be a key intermediate in the synthesis of various pharmaceuticals and pesticides , suggesting that its action may be influenced by the conditions of the synthesis process.

Safety and Hazards

Orientations Futures

While specific future directions for “5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride” were not found, there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . The valorization of furfural, a furan derivative, presents challenges and opportunities .

Propriétés

IUPAC Name |

5-(furan-2-yl)-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYIOTXFHIKMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594555 | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

CAS RN |

876316-47-1 | |

| Record name | 5-(2-Furanyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)